

An In-depth Technical Guide to the Spectral Data of Decylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **decylamine**. Detailed experimental protocols and structured data tables are presented to facilitate its identification and characterization in a laboratory setting.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the 1H NMR, 13C NMR, IR, and Mass Spectrometry data for **decylamine**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **decylamine** is characterized by signals corresponding to the protons of the ten-carbon alkyl chain and the amine group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom.

Table 1: Predicted 1H NMR Spectral Data for **Decylamine** (CDCl₃, 400 MHz)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.68	Triplet	2H	-CH ₂ -NH ₂ (C1)
1.48	Quintet	2H	-CH2-CH2-NH2 (C2)
1.26	Multiplet	14H	-(CH ₂) ₇ - (C3-C9)
1.10	Singlet (broad)	2H	-NH2
0.88	Triplet	3H	-CH₃ (C10)

Disclaimer: The 1H NMR data presented in this table is predicted based on established chemical shift theory and may not reflect experimentally observed values precisely.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the **decylamine** molecule. The carbon atom attached to the nitrogen atom (C1) is significantly deshielded.

Table 2: Predicted 13C NMR Spectral Data for **Decylamine** (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
42.2	C1 (-CH ₂ -NH ₂)
34.0	C2
31.9	C8
29.6	C4, C5, C6, C7
29.3	C3
26.8	C9
22.7	C10
14.1	-CH₃
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Disclaimer: The 13C NMR data presented in this table is predicted based on established chemical shift theory and may not reflect experimentally observed values precisely.

Infrared (IR) Spectroscopy

The IR spectrum of **decylamine**, a primary amine, displays characteristic absorption bands corresponding to N-H and C-H stretching and bending vibrations.[1]

Table 3: Characteristic IR Absorption Peaks for Decylamine

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3380 - 3250	Medium, two bands	N-H symmetric and asymmetric stretching
2955 - 2845	Strong	C-H stretching (alkyl)
1650 - 1580	Medium	N-H bending (scissoring)
1465	Medium	C-H bending (scissoring)
1250 - 1020	Medium to Weak	C-N stretching
910 - 665	Broad, Strong	N-H wagging

Mass Spectrometry (MS)

The mass spectrum of **decylamine** is consistent with the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The fragmentation pattern is dominated by alpha-cleavage, a characteristic fragmentation of aliphatic amines.

Table 4: Mass Spectrometry Data for **Decylamine**

m/z	Relative Intensity	Assignment
157	Low	[M] ⁺ (Molecular Ion)
30	High (Base Peak)	[CH ₂ =NH ₂]+ (from α-cleavage)



The base peak at m/z 30 is a result of the cleavage of the C1-C2 bond, leading to the formation of a stable, resonance-stabilized aminomethyl cation.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data of **decylamine**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of decylamine into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

Data Acquisition (1H and 13C NMR):

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 8-16 scans, 2-4 second acquisition time).
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signalto-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):



- Place a drop of neat **decylamine** onto one potassium bromide (KBr) salt plate.
- Place a second KBr plate on top of the first, spreading the liquid into a thin film.
- Ensure there are no air bubbles in the film.

Data Acquisition:

- Place the KBr plates in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **decylamine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- If using electrospray ionization (ESI), further dilute the sample to a concentration of approximately 1-10 μg/mL in the same solvent.

Data Acquisition (Electron Ionization - EI):

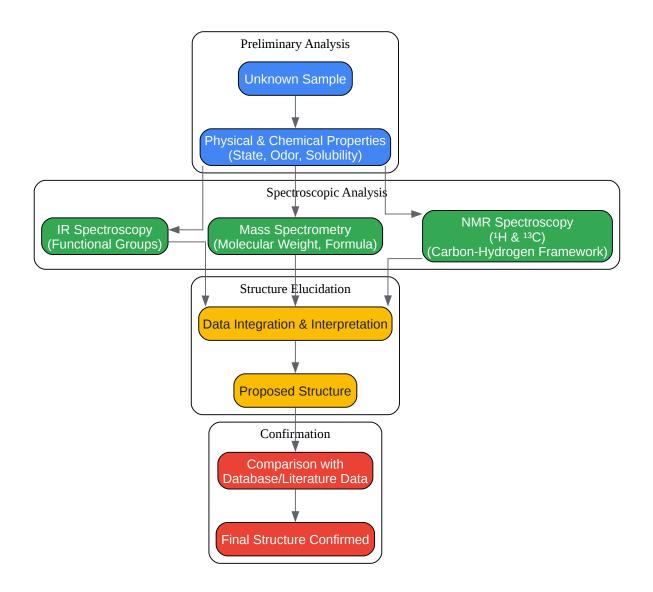
- Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization.
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.



Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown sample, such as **decylamine**.





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Caption: Workflow for the spectroscopic identification of an organic compound.



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References

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